Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Overview
Description
Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 6th position, and a trifluoromethyl group at the 8th position on the imidazo[1,2-A]pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. One efficient method involves the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired imidazo[1,2-A]pyridine scaffold . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of imidazo[1,2-A]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of metal catalysts such as copper, iron, gold, ruthenium, or palladium . The use of these catalysts facilitates the formation of the imidazo[1,2-A]pyridine core, which can then be further functionalized to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium hydroxide (NaOH): Used in the cycloisomerization reaction.
Metal Catalysts: Such as copper, iron, gold, ruthenium, and palladium for various coupling reactions.
Solvents: Such as N,N-dimethylformamide, dichloroethane, dioxane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce more complex molecules with extended aromatic systems.
Scientific Research Applications
Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic agent, activating carbonyl and imine groups through hydrogen and halogen bonding . This activation facilitates various chemical reactions, leading to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Zolimidine: Used for peptic ulcer treatment.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
These compounds share the imidazo[1,2-A]pyridine core but differ in their functional groups and specific applications. The presence of the iodine and trifluoromethyl groups in this compound imparts unique chemical properties that make it suitable for specific research applications.
Biological Activity
Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1363405-66-6) is a synthetic compound characterized by its unique imidazo[1,2-a]pyridine structure, which incorporates both iodine and trifluoromethyl groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈F₃IN₂O₂
- Molecular Weight : 384.09 g/mol
- Appearance : White to off-white solid
- Purity : Typically ≥ 99% .
Antimicrobial Properties
Research has demonstrated that compounds within the imidazo[1,2-a]pyridine family exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.67 - 31.25 µg/mL |
Escherichia coli | 24.6 - 32.8 µg/mL |
Pseudomonas aeruginosa | 3.9 - 18.5 µg/mL |
These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents .
Anticancer Activity
The compound's structural features suggest potential interactions with biological targets involved in cancer pathways. Studies have indicated that similar compounds can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers.
Case Study: BCAT Inhibition
A study on related compounds demonstrated that certain imidazo[1,2-a]pyridine derivatives could effectively inhibit BCAT enzymes, leading to decreased cell proliferation in cancer models . While specific data on this compound remains limited, the structural similarities suggest a potential for similar activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with key enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl group often enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer contexts. Further research is warranted to elucidate its mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-5-17-4-6(15)3-7(9(17)16-8)11(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXOZWTVWZJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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